![molecular formula C15H21NO4 B13515290 4-(2-{[(Tert-butoxy)carbonyl]amino}propyl)benzoic acid](/img/structure/B13515290.png)
4-(2-{[(Tert-butoxy)carbonyl]amino}propyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-{[(Tert-butoxy)carbonyl]amino}propyl)benzoic acid is an organic compound that features a benzoic acid core substituted with a tert-butoxycarbonyl (Boc)-protected amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[(Tert-butoxy)carbonyl]amino}propyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available benzoic acid and tert-butoxycarbonyl-protected amino acids.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.
Coupling Reaction: The Boc-protected amino acid is then coupled with the benzoic acid derivative using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Quality Control: The final product undergoes rigorous quality control to meet industry standards.
化学反応の分析
Types of Reactions
4-(2-{[(Tert-butoxy)carbonyl]amino}propyl)benzoic acid can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amino group.
Substitution Reactions: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: The amino group can be used in peptide coupling reactions to form amide bonds.
Common Reagents and Conditions
Hydrolysis: Typically performed using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Coupling: Peptide coupling often uses reagents such as DCC and DMAP.
Major Products
Hydrolysis: Produces the free amino acid derivative.
Substitution: Yields substituted benzoic acid derivatives.
Coupling: Forms amide-linked products, useful in peptide synthesis.
科学的研究の応用
4-(2-{[(Tert-butoxy)carbonyl]amino}propyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and peptide chemistry.
Biology: Serves as a building block for the synthesis of biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2-{[(Tert-butoxy)carbonyl]amino}propyl)benzoic acid depends on its use. In peptide synthesis, it acts as a protected amino acid that can be deprotected to reveal the reactive amino group. The Boc group provides stability during synthesis and can be removed under specific conditions to allow further reactions.
類似化合物との比較
Similar Compounds
4-(2-Aminoethyl)benzoic acid: Lacks the Boc protecting group, making it more reactive but less stable during synthesis.
4-(2-{[(Methoxy)carbonyl]amino}propyl)benzoic acid: Features a different protecting group, which may offer different stability and reactivity profiles.
Uniqueness
4-(2-{[(Tert-butoxy)carbonyl]amino}propyl)benzoic acid is unique due to its Boc protecting group, which provides a balance between stability and reactivity, making it particularly useful in multi-step organic synthesis and peptide chemistry.
This compound’s versatility and stability make it a valuable tool in various fields of scientific research and industrial applications.
特性
分子式 |
C15H21NO4 |
|---|---|
分子量 |
279.33 g/mol |
IUPAC名 |
4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]benzoic acid |
InChI |
InChI=1S/C15H21NO4/c1-10(16-14(19)20-15(2,3)4)9-11-5-7-12(8-6-11)13(17)18/h5-8,10H,9H2,1-4H3,(H,16,19)(H,17,18) |
InChIキー |
SYMLTGRGBZURCN-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC=C(C=C1)C(=O)O)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



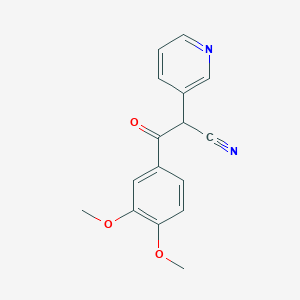
![5-fluoro-2H,3H-furo[2,3-c]pyridine](/img/structure/B13515215.png)

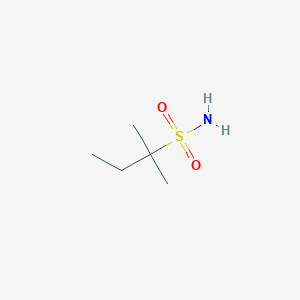
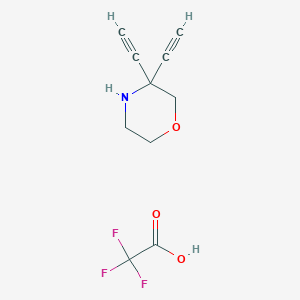
![methyl 4-{[2-(tert-butoxy)-2-oxoethyl]sulfamoyl}-1H-pyrrole-2-carboxylate](/img/structure/B13515232.png)
![2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride](/img/structure/B13515238.png)
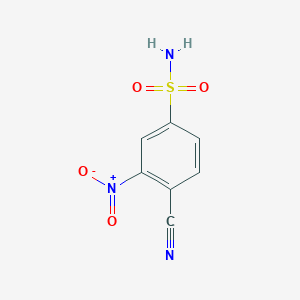
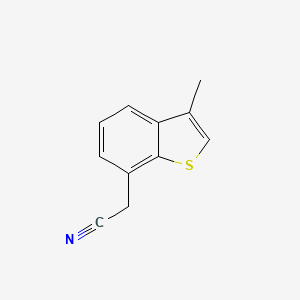
![N-[2-(dimethylcarbamoyl)ethyl]-N-methyl-3-(methylamino)propanamide](/img/structure/B13515270.png)
![Methyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride](/img/structure/B13515277.png)

![1-(Bromomethyl)-3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane](/img/structure/B13515298.png)
